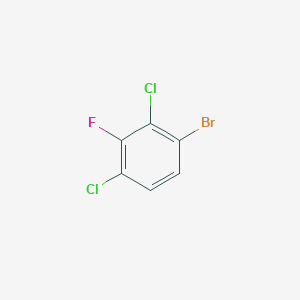

1-Bromo-2,4-dichloro-3-fluorobenzene

Description

1-Bromo-2,4-dichloro-3-fluorobenzene (CAS: 1000573-15-8) is a halogenated aromatic compound with the molecular formula C₆H₂BrCl₂F. It features a benzene ring substituted with bromine (Br), chlorine (Cl), and fluorine (F) at the 1-, 2,4-, and 3-positions, respectively. Its structural complexity and halogen diversity make it valuable in pharmaceuticals, agrochemicals, or materials science, though specific applications require further research.

Properties

IUPAC Name |

1-bromo-2,4-dichloro-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVLXXOXZOFPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661538 | |

| Record name | 1-Bromo-2,4-dichloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000573-15-8 | |

| Record name | 1-Bromo-2,4-dichloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Preparation Method from 2-Fluoro-4-chloroaniline

A recent patented method (2023) outlines a two-step process with high yield and purity:

Step 1: Bromination

- React 2-fluoro-4-chloroaniline with bromine in the presence of 15–18% hydrochloric acid.

- Control temperature between 25–50 °C.

- Result: Formation of 2-bromo-4-chloro-6-fluoroaniline with ~91% yield and 99% purity.

Step 2: Diazotization and Chlorination

- Salify the brominated aniline with sulfuric acid.

- Diazotize using nitrosylsulfuric acid.

- Perform chlorination in hydrochloric acid with a novel catalyst: nickel copper oxide/aluminum base coordination polymer (10% mass relative to HCl).

- Reaction temperature maintained between 40–50 °C for 2 hours.

- Isolation by separation and rectification yields 1-bromo-2,4-dichloro-3-fluorobenzene with 97.2% yield and 99.5% purity.

- The novel catalyst replaces toxic cuprous chloride, reducing side reactions.

- The method optimizes purity and yield significantly compared to prior art.

| Parameter | Condition/Value |

|---|---|

| Hydrochloric acid concentration | 15–18% (mass fraction) |

| Temperature (bromination) | 25–50 °C |

| Catalyst | Nickel copper oxide/aluminum coordination polymer (10% w.r.t. HCl) |

| Diazotization agent | Nitrosylsulfuric acid |

| Reaction time (chlorination) | 2 hours |

| Product yield | 97.2% |

| Product purity | 99.5% |

Alternative Diazotization and Bromination Approaches

Earlier methods (1995 patent) for related compounds like 1-bromo-2-chloro-4-fluorobenzene involve:

- Diazotizing 2-chloro-4-fluoroaniline with sodium or potassium nitrite.

- Bromination using cuprous bromide in aqueous hydrobromic acid.

- Reaction temperatures: diazotization at -5 to 5 °C, bromination at 20–70 °C.

- Reaction times: diazotization 0.5–3 hours, bromination up to 5 hours.

- Post-reaction purification by extraction, washing, and distillation.

This method emphasizes careful control of equivalents of diazotizing and brominating agents to optimize yield and purity.

Related Halogenation Techniques and Isomer Control

For compounds structurally related to this compound, such as 1-bromo-3-fluorobenzene, selective bromination of fluorobenzene with iron chloride catalyst followed by reaction with benzene derivatives has been reported. This method achieves high regioselectivity and purity (>99%) with yields around 70%.

Process Improvements and Catalyst Innovations

- The use of nickel copper oxide/aluminum base coordination polymer catalyst in diazotization/chlorination steps is a significant advancement, improving product yield from ~93.7% to 97.2% and purity from ~99.3% to 99.5% by minimizing side reactions and toxicity issues associated with traditional copper catalysts.

- Optimization of acid concentration and temperature control during bromination and diazotization steps is critical for maximizing yield and purity.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The bromination of aniline derivatives under acidic conditions is highly selective when temperature and acid concentration are controlled.

- Diazotization followed by halogenation is a reliable route to introduce additional chlorine substituents.

- Catalyst choice strongly influences side reactions and product purity; novel coordination polymer catalysts offer safer and more efficient alternatives to cuprous salts.

- Reaction scale-up requires careful control of reagent addition rates, temperature, and catalyst loading to maintain high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,4-dichloro-3-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acids or reduction to form simpler hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of benzoic acids.

Reduction: Formation of simpler hydrocarbons.

Scientific Research Applications

Scientific Research Applications

1-Bromo-2,4-dichloro-3-fluorobenzene has a wide range of applications across different scientific domains:

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows it to be used in the production of various bioactive compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the development of potential therapeutic agents. It acts as a building block for synthesizing drug candidates that target specific biological pathways.

Biochemical Probes

The compound is employed as a probe in biochemical studies to investigate enzyme activities and interactions within biological systems. Its halogen substituents enhance its reactivity and specificity in biological assays.

Agrochemicals

In the agricultural sector, this compound is used in the formulation of agrochemicals, including herbicides and pesticides, due to its efficacy against various pests and diseases.

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the use of this compound as an intermediate in synthesizing a novel anti-cancer agent. The compound facilitated the formation of key structural motifs essential for biological activity.

Case Study 2: Environmental Impact Assessment

Research assessed the environmental persistence of this compound when used in agricultural applications. Results indicated that while effective as a pesticide, careful management is required to mitigate potential ecological risks.

Mechanism of Action

The mechanism by which 1-Bromo-2,4-dichloro-3-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with these targets, influencing their activity and function. The pathways involved include halogen bonding and hydrophobic interactions, which play a crucial role in the compound’s biological and chemical activity .

Comparison with Similar Compounds

Comparison with Similar Halogenated Benzene Derivatives

Structural and Physicochemical Properties

The table below compares 1-bromo-2,4-dichloro-3-fluorobenzene with five structurally related compounds, focusing on molecular weight, boiling points, density, and safety profiles.

Key Observations:

Molecular Weight: Dichloro derivatives (e.g., 5-bromo-1,3-dichloro-2-fluorobenzene, MW 243.9) exhibit higher molecular weights compared to mono-chloro analogs (e.g., 1-bromo-2-chloro-4-fluorobenzene, MW 209.45) due to additional chlorine atoms .

Boiling Points : Higher halogen content correlates with elevated boiling points. For example, 5-bromo-1,3-dichloro-2-fluorobenzene (234°C) vs. 1-bromo-2,4-difluorobenzene (145–146°C) .

Density : Chlorine and bromine substituents increase density. The dichloro compound (1.824 g/mL) is denser than the difluoro analog (1.708 g/mL) .

Biological Activity

1-Bromo-2,4-dichloro-3-fluorobenzene is a halogenated aromatic compound with significant interest in medicinal chemistry due to its unique biological activity. The presence of multiple halogen substituents contributes to its reactivity and potential applications in drug development and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.

- Molecular Formula : C₆H₂BrCl₂F

- Molecular Weight : 243.88 g/mol

- Boiling Point : Approximately 232°C

- Density : 1.823 g/cm³

The halogenated structure enhances its ability to interact with various biological macromolecules, making it a candidate for enzyme inhibition and other biological pathways.

Mechanisms of Biological Activity

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes by interacting with their active sites, potentially altering metabolic pathways.

- Protein-Ligand Interactions : Its halogenated nature allows for stable interactions with proteins, which can affect cellular signaling pathways.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that this compound acts as a selective inhibitor for certain cytochrome P450 enzymes. In particular, it has been shown to inhibit CYP1A2 and CYP2C9 while having negligible effects on CYP2D6 and CYP3A4 . This selectivity is crucial for developing drugs that minimize side effects associated with broader enzyme inhibition.

- Antimicrobial Activity : A study investigated the antimicrobial properties of various halogenated compounds, including this compound. Results indicated that this compound exhibited significant activity against several bacterial strains, suggesting potential applications in developing new antibiotics .

Table 1: Summary of Biological Activities

| Biological Activity | Effect/Outcome | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits CYP1A2 and CYP2C9 | |

| Antimicrobial | Active against multiple bacterial strains | |

| Protein Interaction | Forms stable complexes with proteins |

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in synthesizing pharmaceuticals. Its ability to modify biological pathways suggests potential therapeutic applications in treating diseases linked to enzyme dysfunctions or microbial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-bromo-2,4-dichloro-3-fluorobenzene, and how can reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential halogenation or coupling reactions. For example, halogen exchange using CuBr in the presence of directing groups (e.g., nitro or amino groups) can introduce bromine selectively . Nucleophilic aromatic substitution (SNAr) with fluoride ions under anhydrous conditions (e.g., KF in DMF at 120°C) is effective for fluorination . Monitor reaction progress using GC-MS or HPLC to optimize temperature and solvent choices (e.g., DCM vs. THF), as impurities from incomplete substitution are common .

Q. Which analytical techniques are most reliable for assessing purity and structural confirmation?

- Methodology :

- GC-MS : Detects volatile impurities and confirms molecular ion peaks (e.g., m/z ~244 for C6H2BrCl2F) .

- 1H/13C NMR : Fluorine and bromine substituents cause distinct splitting patterns. For example, aromatic protons adjacent to fluorine exhibit coupling constants (J ≈ 8–12 Hz) .

- Elemental Analysis : Verify halogen ratios (Br:Cl:F = 1:2:1) to confirm stoichiometry .

Q. How should this compound be stored to prevent decomposition?

- Methodology : Store in amber glass vials under inert gas (Ar/N2) at –20°C to minimize photolytic debromination and hydrolysis. Use desiccants (e.g., molecular sieves) to avoid moisture-induced degradation .

Advanced Research Questions

Q. How does the electronic influence of substituents affect regioselectivity in further functionalization?

- Methodology : The electron-withdrawing effects of Br, Cl, and F direct electrophilic substitutions to the least deactivated positions. Computational modeling (DFT at B3LYP/6-31G* level) predicts reactivity trends: for example, Suzuki coupling at the para position to fluorine is favored due to reduced steric hindrance . Experimental validation via competitive reactions (e.g., iodination vs. nitration) can map regioselectivity .

Q. What strategies resolve contradictions in reported melting points or reaction yields?

- Methodology : Discrepancies often arise from polymorphic forms or trace solvents. Recrystallize the compound from hexane/ethyl acetate mixtures and characterize via DSC to identify polymorphs . Replicate reactions under strictly anhydrous conditions and compare yields using DOE (Design of Experiments) to isolate critical variables (e.g., catalyst loading) .

Q. How can isotopic labeling (e.g., deuterium) aid in mechanistic studies of its reactions?

- Methodology : Synthesize deuterated analogs (e.g., this compound-d3) via halogen exchange in deuterated solvents (e.g., D2O/DMF). Use LC-HRMS to track kinetic isotope effects (KIEs) in substitution reactions, revealing whether bond-breaking is rate-determining .

Specialized Methodological Challenges

Q. What are the challenges in crystallizing this compound for X-ray analysis?

- Methodology : Heavy atoms (Br, Cl) cause weak diffraction and require high-intensity X-ray sources (e.g., synchrotron). Co-crystallize with crown ethers to improve crystal packing. Refine structures using SHELXL, accounting for disorder in halogen positions .

Q. How to mitigate environmental hazards during large-scale reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.